molecular formula C13H10O B1313546 1-Ethynyl-4-methoxynaphthalene CAS No. 61639-32-5

1-Ethynyl-4-methoxynaphthalene

Cat. No. B1313546
CAS RN: 61639-32-5
M. Wt: 182.22 g/mol
InChI Key: NOIHRCZGOXUPAB-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methoxynaphthalene is a chemical compound with the CAS Number: 61639-32-5. It has a molecular weight of 182.22 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-ethynyl-4-methoxynaphthalene . The InChI code is 1S/C13H10O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h1,4-9H,2H3 .


Physical And Chemical Properties Analysis

1-Ethynyl-4-methoxynaphthalene is a powder . It has a molecular weight of 182.22 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Interactions and Chemical Properties

  • A study examined interactions between alkynes and methoxy or dimethylamino groups in peri-naphthalene systems, including 1-ethynyl-8-methoxynaphthalenes. The research revealed minor changes in contact distances despite different electron-attracting powers of terminal substituents, indicating specific steric interactions (Bell et al., 2002).

Photocatalytic Applications

  • Another research highlighted the photocatalytic activity enhancement in Cu2O cubes functionalized with 2-ethynyl-6-methoxynaphthalene. This finding is significant for understanding the modification of band structures in photocatalytic processes (Patra et al., 2022).

Crystallography and Synthesis

  • The synthesis and crystallographic analysis of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, which provides insights into the structural properties of these compounds, was conducted, highlighting their potential in various chemical syntheses (Singh, 2013).

Synthetic Chemistry and Natural Product Analogues

  • The synthesis of 4-methoxy-1H-phenalen-1-one, related to natural phenalenone-type compounds, was achieved from 2-methoxynaphthalene, demonstrating the relevance of these compounds in mimicking natural product structures (Nanclares et al., 2008).

Catalysis and Chemical Reactions

  • Research on the shape-selective acylation of 2-methoxynaphthalene over polymorph C of Beta (ITQ-17) illustrated the diffusivity and selectivity in isomer products, showcasing the compound's utility in catalytic reactions (Botella et al., 2003).

Biological Activities

  • Novel 4-methoxynaphthalene-N-acylhydrazones demonstrated potential against pathogens like Paracoccidioides brasiliensis and Mycobacterium tuberculosis, indicating the biological significance of these compounds in treating co-infections (Rozada et al., 2019).

Mechanistic Studies in Chemistry

  • Studies on the regioselective lithiation of 1-methoxynaphthalene offered insights into the reaction mechanisms and isotope effects, which are crucial for understanding chemical reactivity and synthesis pathways (Betz & Bauer, 2002).

Enzymatic and Photocatalytic Reactions

  • The aromatic C–H bond hydroxylation of 1-methoxynaphthalene by P450 peroxygenases, and its monitoring via colorimetric assay, revealed the compound's utility in studying enzyme activities without complex analytical techniques (Shoji et al., 2010).

Spectroscopic Analysis

  • A study on scaled quantum FT-IR and FT-Raman spectral analysis of 1-methoxynaphthalene provided valuable information on its structural and vibrational properties, useful in material science and chemistry (Govindarajan et al., 2010).

Reactivity and Polymerization

  • The reactivity of cyclopalladated compounds with 1-methoxynaphthalene was explored, revealing insights into the formation and behavior of organometallic compounds, which are relevant in materials science and catalysis (Dehand et al., 1983).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-ethynyl-4-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIHRCZGOXUPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489766
Record name 1-Ethynyl-4-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-methoxynaphthalene

CAS RN

61639-32-5
Record name 1-Ethynyl-4-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenyllithium (164 ml. of 2.1 M, 0.345 mol.) was added dropwise to a solution of 35.9 g. (0.138 mol.) of 1-(2-bromoethenyl)-4methoxynaphthalene in 120 ml. of refluxing dry benzene under a nitrogen atmosphere. After addition the reaction mixture was refluxed for 30 minutes, then ice and water were slowly added. The mixture was shaken, the layers separated and the organic phase was washed with water and saturated sodium chloride solution, dried (MgSO4) and evaporated to give 1-ethynyl-4-methoxynaphthalene.
Quantity
164 mL
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reactant
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0.138 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Hino, T Matsuo, S Hayashi - Advanced Optical Materials, 2023 - Wiley Online Library
… , a signal derived from the 1-ethynyl-4-methoxynaphthalene was observed from R f … Then, a mixed solution of triethylamine (213 mg, 2.1 mmol) and 1-ethynyl-4-methoxynaphthalene (85 …
Number of citations: 3 onlinelibrary.wiley.com
LF Tietze, CA Vock, IK Krimmelbein, L Nacke - Synthesis, 2009 - thieme-connect.com
A library of 25 novel estrogen analogues were prepared in five to eight steps from mostly commercially available substituted anisoles via bromination, formylation, Corey-Fuchs reaction, …
Number of citations: 15 www.thieme-connect.com

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